阿夸米林

描述

Akuammiline alkaloids are a class of indole alkaloids known for their complex molecular architecture and biological activity. The first akuammiline alkaloid, echitamine, was isolated in 1875, but it took over a century for the first successful total synthesis to be achieved due to their exceptional structure . These alkaloids have been the subject of renewed medicinal interest because they act as ligands for various molecular targets and display a wide range of pharmacological activities .

Synthesis Analysis

The total synthesis of akuammiline alkaloids has been a significant challenge for chemists. The first total synthesis of picrinine, an akuammiline alkaloid, featured a concise assembly of the azabicyclic core and a series of delicate late-stage transformations . A unified approach to synthesizing diverse akuammiline alkaloids, such as deformylcorymine, strictamine, and calophyline A, has been reported, which mimics the biosynthesis in nature and allows for structural diversification from a common synthetic precursor . Enantioselective syntheses have also been achieved for alkaloids containing a methanoquinolizidine core, utilizing a reductive interrupted Fischer indolization reaction .

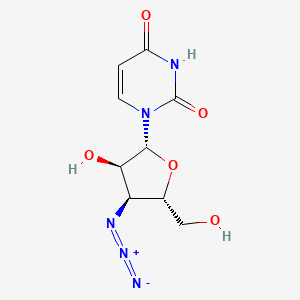

Molecular Structure Analysis

The akuammiline alkaloids are characterized by their polycyclic cage-like structures. The signature structural element of this family is the methanoquinolizidine system . The total synthesis of (+)-scholarisine A, another akuammiline alkaloid, was achieved through a route that included a unique C-H arylation reaction to forge its polycyclic core . An iminium ion cascade annulation strategy was developed to synthesize the pentacyclic core structures of these alkaloids, which are present in akuammiline and strictamine .

Chemical Reactions Analysis

Several key chemical reactions have been employed in the synthesis of akuammiline alkaloids. These include the Fischer indolization reaction , a pyrone Diels-Alder reaction, and a radical cyclization/Keck allylation . A [2,3]-Stevens rearrangement was used for constructing the octahydro-2H-2,8-methanoquinolizines . Additionally, a Friedel-Crafts cyclization and an aza-1,6-conjugate addition were critical in the formal total synthesis of (+)-strictamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of akuammiline alkaloids are closely tied to their complex structures. These compounds exhibit a wide variety of pharmacological activities, such as opioid activity, cytotoxic activity, and antagonism of the glycine receptor . The structural diversity and the presence of multiple stereocenters and quaternary centers in these molecules contribute to their unique properties and challenges in synthesis .

科学研究应用

类风湿关节炎治疗

阿夸米林生物碱衍生物已被合成并评估其对类风湿关节炎成纤维细胞样滑膜细胞 (RA-FLSs) 增殖的影响。从阿夸米林衍生的化合物显示出有希望的抑制作用,表明其有可能发展成为抗 RA 小分子药物 .

癌症研究

阿夸米林独特的结构特征使其成为抗癌研究的候选药物。其衍生物正在被研究其抑制癌细胞生长的潜力,类似于其他著名的抗癌生物碱 .

抗菌应用

研究表明阿夸米林及其类似物具有抗菌特性。这为开发新型抗菌剂开辟了可能性,特别是在抗生素耐药性日益成为关注问题的时代 .

抗炎特性

阿夸米林的抗炎活性正在被研究,这可能导致开发治疗慢性炎症性疾病的新方法 .

抗疟活性

阿夸米林在抗疟活性方面显示出潜力,为开发新的抗疟药物提供了基础。这尤其重要,因为疟疾仍然是世界上许多地区的主要健康挑战 .

传统医学

作用机制

Akuammiline is a complex natural compound that has garnered significant attention from scientists worldwide . This article will delve into the various aspects of its mechanism of action.

Target of Action

Akuammiline alkaloids are a family of monoterpene indole alkaloids that act as ligands for a heterogeneous group of molecular targets . This broad range of targets allows them to display a wide variety of pharmacological activities .

Mode of Action

It is known that these alkaloids interact with their targets, leading to various changes in the biological system

Biochemical Pathways

The biosynthesis of Akuammiline has been decoded recently . It involves the cyclization of the common precursor geissoschizine, catalyzed by two paralogous cytochrome P450 enzymes, rhazimal synthase (AsRHS) and geissoschizine oxidase (AsGO) . These enzymes direct the metabolism towards the structurally distinct and medicinally important classes of akuammilan and strychnos alkaloids, respectively .

Result of Action

The molecular and cellular effects of Akuammiline’s action are diverse due to its interaction with a wide range of targets . For instance, some Akuammiline alkaloids have shown promising cytotoxic activity . .

未来方向

Research on Akuammiline and its derivatives provides a solid foundation for future pharmacological studies . These compounds show promise for the development of anti-rheumatoid arthritis small molecule drugs derived from natural products . Further studies are needed to fully understand the potential of these compounds and their applications in medicine .

属性

IUPAC Name |

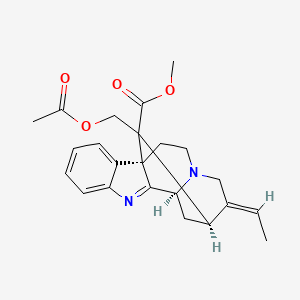

methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19+,22-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHALCZZZWCCLV-CLNIADLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@H]1C4(COC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the characteristic structural feature of akuammiline alkaloids?

A1: Akuammiline alkaloids are characterized by a methanoquinolizidine moiety, a cage-like structure. [] This structural element is related to adamantane and contributes to the unique architecture of these alkaloids.

Q2: What are some structural variations within the akuammiline alkaloid family?

A2: While the methanoquinolizidine core is consistent, akuammiline alkaloids exhibit significant structural diversity. These variations primarily stem from oxidative processes that often lead to rearrangements within the methanoquinolizidine motif. [] For example, akuammiline, strictamine, and picrinine, all share this core structure but differ in their substituents and stereochemistry.

Q3: What is the significance of the C16 stereocenter in akuammiline alkaloids?

A3: The C16 stereocenter plays a crucial role in the biological activity and biosynthesis of akuammiline alkaloids. For instance, strictamine and rhazinoline, two representative methanoquinolizidine-containing akuammiline alkaloids, differ only in their stereochemistry at the C16 position. []

Q4: What is the significance of total synthesis in understanding akuammiline alkaloids?

A4: Total synthesis of akuammiline alkaloids not only validates proposed structures but also provides access to these complex molecules and their derivatives, enabling further exploration of their biological activities and pharmacological potential. [, ]

Q5: What are some key synthetic challenges in accessing akuammiline alkaloids?

A5: The construction of the complex, polycyclic framework of akuammiline alkaloids, particularly those with a methanoquinolizidine core, presents significant synthetic challenges. The introduction of stereocenters and the formation of multiple rings require carefully orchestrated reactions and strategies. [, , ]

Q6: What are some successful synthetic approaches to akuammiline alkaloids?

A6: Several innovative strategies have been employed for the total synthesis of akuammiline alkaloids. These include:

- Interrupted Fischer Indolization: This modified version of the classic Fischer indolization reaction has proven particularly useful in constructing the fused indoline ring systems found in many akuammiline alkaloids. [, , , , , ]

- Cascade Reactions: Synthetic chemists have leveraged the intricate structures of akuammilines to develop novel cascade reactions, enabling the rapid assembly of complex molecular architectures. [, ]

- Asymmetric Catalysis: Enantioselective synthesis is crucial for accessing biologically relevant stereoisomers. Approaches utilizing chiral catalysts have enabled the synthesis of enantioenriched akuammiline alkaloids. [, , , , ]

- Biomimetic Strategies: Some syntheses draw inspiration from the proposed biosynthetic pathways of akuammilines, utilizing reactions that mimic the natural construction of these molecules. [, , ]

Q7: What is the proposed biosynthetic origin of akuammiline alkaloids?

A7: Akuammiline alkaloids are classified as monoterpenoid indole alkaloids, suggesting a biosynthetic connection to the terpenoid pathway and the amino acid tryptophan, a precursor to indole. [, ]

Q8: What role does geissoschizine play in akuammiline biosynthesis?

A8: Geissoschizine, a corynanthean alkaloid, is proposed as a key branching point in the biosynthesis of various monoterpenoid indole alkaloids, including akuammilines. "Secondary cyclizations" from geissoschizine or its derivatives are thought to lead to the diverse structures observed in this family. []

Q9: How does the double bond configuration in corynanthean alkaloids impact akuammiline biosynthesis?

A9: The E or Z configuration of the double bond at C19-C20 in corynanthean alkaloids significantly influences their ability to undergo the secondary cyclizations necessary for akuammiline formation. The E isomer, favoring a cis-quinolizidine conformation, is more prone to these cyclizations. []

Q10: What is the significance of preakuammicine in akuammiline biosynthesis?

A10: Preakuammicine has long been considered a crucial intermediate in the biosynthesis of type II and type III monoterpenoid indole alkaloids, including akuammilines, and strychnine. Its recent synthesis and characterization provide valuable insights into this complex biosynthetic pathway. []

Q11: What are some notable biological activities of akuammiline alkaloids?

A11: Akuammiline alkaloids have demonstrated a diverse array of biological activities, including:

- Cytotoxicity: Several akuammiline alkaloids exhibit potent cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. [, ]

- Opioid Activity: Some akuammiline alkaloids, like pseudoakuammigine, display opioid activity in vivo, opening avenues for developing new analgesics. []

- Glycine Receptor Antagonism: Certain akuammiline alkaloids, such as corymine, act as antagonists of the glycine receptor, highlighting their potential in neurological disorders. []

- Multidrug Resistance Reversal: Several akuammiline alkaloids have shown promise in overcoming multidrug resistance in cancer cells, a significant challenge in chemotherapy. [, ]

Q12: What are some challenges in developing akuammiline alkaloids as therapeutics?

A12: While akuammiline alkaloids hold significant therapeutic promise, several challenges remain:

Q13: What are some promising areas for future research on akuammiline alkaloids?

A13: Future research on akuammiline alkaloids holds exciting possibilities, including:

- Structure-Activity Relationships (SAR): Systematic studies exploring how structural modifications influence biological activity are essential for optimizing pharmacological properties and designing more potent and selective analogs. []

- Drug Delivery and Targeting: Developing strategies to improve the delivery of akuammiline alkaloids to specific tissues and cells could enhance their therapeutic efficacy and reduce potential side effects. []

- Biomarkers and Diagnostics: Identifying biomarkers that predict response to akuammiline-based therapies or monitor treatment progress could revolutionize their clinical application. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n6-[2-(4-Aminophenyl)ethyl]adenosine](/img/structure/B1277953.png)